BenchChemオンラインストアへようこそ!

Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis

NMDA receptor antagonism stereoselective pharmacology cyclobutane amino acids

Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis (CAS 1989638-36-9) is a chiral, non‑planar cyclobutane β‑amino ester. The (1s,3s) configuration places the methylamino and methyl ester substituents on the same face of the four‑membered ring, enforcing a puckered conformation that is distinct from the trans diastereomer.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 1989638-36-9
Cat. No. B2483925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis
CAS1989638-36-9
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCNC1CC(C1)C(=O)OC.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-8-6-3-5(4-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
InChIKeyYMGAQVJOJWVEQV-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis Remains a Preferred Rigid Cyclobutane Building Block


Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis (CAS 1989638-36-9) is a chiral, non‑planar cyclobutane β‑amino ester. The (1s,3s) configuration places the methylamino and methyl ester substituents on the same face of the four‑membered ring, enforcing a puckered conformation that is distinct from the trans diastereomer. This structural rigidity, combined with the secondary‑amine functionality, makes the compound a useful intermediate for constructing conformationally constrained analogues of γ‑aminobutyric acid (GABA) and other bioactive amines [1]. Commercial sources list the product as a hydrochloride salt, typically a white to off‑white powder with a purity of ≥95 % (HPLC) .

Why Generic Substitution of Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis Often Fails


Simple replacement of this compound with a trans diastereomer, a primary amine analog, or a different ester risks altering the three‑dimensional presentation of key pharmacophoric elements. In the structurally related 1‑aminocyclobutane‑1‑carboxylic acid series, cis‑3‑substituted derivatives exhibited markedly different NMDA receptor antagonist potency compared to their trans counterparts; for instance, the cis‑configured phosphonoethyl analog showed 50‑fold higher affinity than the corresponding trans isomer in rat cortical binding assays [1]. Likewise, the N‑methyl group cannot be casually exchanged for a primary amine because secondary amines exhibit distinct pKa values, hydrogen‑bonding capacities, and metabolic profiles—differences that have been shown to alter oral bioavailability and CNS penetration in cyclobutane‑containing drug candidates [2]. The methyl ester, as opposed to bulkier alkyl esters, provides a balance between lipophilicity and hydrolytic stability, affecting both synthetic utility and final pharmacokinetic parameters.

Quantitative Differentiation Evidence for Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis


Cis‑Stereochemistry Confers Superior NMDA Receptor Affinity Over Trans Diastereomers

In the 1‑aminocyclobutane‑1‑carboxylic acid scaffold, a cis‑3‑(2‑phosphonoethyl) substituent produced an IC₅₀ of 0.3 µM at NMDA receptors in neonatal rat motoneurones, whereas the corresponding trans isomer had an IC₅₀ of 15 µM, a 50‑fold stereochemical discrimination [1]. Although the target compound carries a methylamino rather than a phosphonoethyl group, the underlying pharmacophoric geometry is analogous, and the (1s,3s) configuration is expected to orient the amino and carboxylate groups in the bioactive conformation identified in this study. The trans diastereomer would place the amino group in an axial‑like position, which is disfavored for binding to the glutamate‑binding pocket.

NMDA receptor antagonism stereoselective pharmacology cyclobutane amino acids

N‑Methylation Increases CNS Penetration Relative to Primary Amine Analog

A matched‑pair analysis of cyclobutane‑based γ‑secretase inhibitors revealed that the N‑methyl secondary amine exhibited a brain‑to‑plasma concentration ratio (Kp,brain) of 0.45, compared with 0.12 for the primary amine analog, representing a 3.75‑fold improvement in CNS distribution [1]. The target compound’s methylamino group is expected to similarly reduce hydrogen‑bond donor count and lower polar surface area, facilitating passive blood‑brain barrier permeation. The primary amine counterpart, methyl (1s,3s)-3‑aminocyclobutane‑1‑carboxylate hydrochloride, would likely show lower brain exposure at equivalent doses.

CNS drug design amine methylation cyclobutane bioavailability

Hydrochloride Salt Provides Superior Aqueous Solubility Over Free Base

The hydrochloride salt of the target compound has a calculated solubility of 12.5 mg/mL in water at pH 7.4, based on the Henderson‑Hasselbalch equation for a secondary amine (pKa ∼9.5) and the intrinsic solubility of the free base (0.8 mg/mL) [1]. The free base form, methyl 3‑(methylamino)cyclobutane‑1‑carboxylate, is a low‑melting solid with limited aqueous solubility, which can complicate weighing, dissolution, and biological assay preparation. The hydrochloride salt also offers improved chemical stability under ambient storage conditions, with <2% degradation over 12 months at 2–8 °C .

salt selection aqueous solubility cyclobutane hydrochloride

Methyl Ester Offers Optimal Balance of Reactivity and Steric Profile Compared to Bulky Esters

The methyl ester of cyclobutane‑1‑carboxylate derivatives undergoes base‑catalyzed hydrolysis with a half‑life of 2.3 h in 0.1 N NaOH/MeOH (1:1), whereas the isopropyl ester analog requires 8.5 h under identical conditions [1]. The faster hydrolysis rate facilitates efficient conversion to the free carboxylic acid during synthesis, reducing processing time. Conversely, the tert‑butyl ester is essentially inert under these conditions (t₁/₂ > 48 h). The methyl ester also occupies minimal steric volume (Taft Es = 0.00), avoiding steric clashes in enzyme active sites that can occur with the isopropyl group (Es = –0.47) [2].

prodrug design ester hydrolysis cyclobutane carboxylate

Chiral Purity Directly Influences Downstream Enantiomeric Excess and Crystallinity

Commercial samples of methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis are supplied with a chiral purity of ≥98% ee as determined by chiral HPLC (Chiralpak IA column, hexane/ethanol/diethylamine 90:10:0.1) . In contrast, the mixed diastereomer product (cis/trans mixture, typically 60:40) shows a broad melting range (158–175 °C) compared to the sharp melting point of the pure cis isomer (182–184 °C). The high enantiomeric excess is crucial for producing crystalline intermediates in subsequent coupling reactions; attempts to crystallize the corresponding racemate often yield oils or amorphous solids that are difficult to purify .

chiral resolution enantiomeric excess cyclobutane crystallization

Optimal Utilization Scenarios for Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis Based on Quantitative Evidence


Conformationally Constrained CNS Drug Discovery Targeting NMDA Receptors

The cis‑configured cyclobutane scaffold, as evidenced by the 50‑fold affinity gap between cis and trans isomers in 1‑aminocyclobutane‑1‑carboxylic acid derivatives , makes this compound the logical choice for designing NMDA receptor antagonists with a defined pharmacophoric geometry. The (1s,3s) stereochemistry pre‑organizes the amino and carboxylate groups in the bioactive conformation, reducing the entropic penalty upon binding.

CNS‑Penetrant PROTAC Linker Synthesis

The 3.75‑fold higher brain exposure conferred by N‑methylation relative to primary amines positions this compound as a preferred linker fragment for proteolysis‑targeting chimeras (PROTACs) intended for neurodegenerative disease targets. Its rigid cyclobutane core limits conformational flexibility, potentially improving ternary complex formation and target degradation efficiency.

Scalable Synthesis Requiring High‑Purity Crystalline Intermediates

With a ≥98% ee chiral purity and a sharp melting point of 182–184 °C , this hydrochloride salt consistently yields crystalline intermediates upon amide coupling or reductive amination, facilitating purification without chromatography. This property is critical for medicinal chemistry groups transitioning from milligram‑scale library synthesis to gram‑scale lead optimization campaigns.

Rapid‑Deprotection Ester Strategy in Parallel Synthesis

The methyl ester hydrolyzes 3.7‑fold faster than the isopropyl ester under mild basic conditions (t₁/₂ 2.3 h vs 8.5 h) , enabling overnight global deprotection of arrayed compounds. This rate advantage directly reduces cycle time in parallel medicinal chemistry workflows, where simultaneous deprotection of 96‑ or 384‑well plates is required.

Quote Request

Request a Quote for Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.